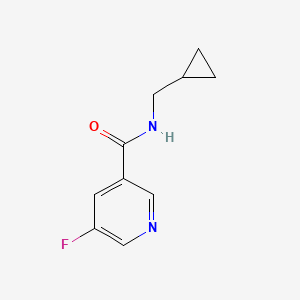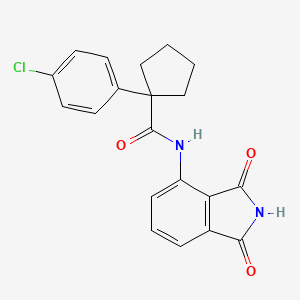
1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-1189 is a cyclopentanecarboxamide derivative that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Research by Kil et al. (2014) into the development of positron emission tomography (PET) radioligands highlighted compounds structurally related to 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide. Specifically, they synthesized 4-phthalimide derivatives for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These derivatives, including compounds with 1,3-dioxoisoindolinyl groups, showed promising binding affinities and in vivo imaging potential in monkeys, indicating their utility in neuroscience research (Kun-Eek Kil et al., 2014).
Anti-Inflammatory and Antioxidant Properties
Compounds with structural motifs similar to this compound have been studied for their potential therapeutic properties. Kumar et al. (2008) investigated acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta [b] thiophene-3-carboxamide for in vitro anti-inflammatory and antioxidant activities. Their findings suggest comparable efficacy to ibuprofen and ascorbic acid, respectively, highlighting the potential of these derivatives in pharmaceutical applications (K. P. Kumar et al., 2008).
Sorption for Environmental Cleanup
Li et al. (2012) developed an insoluble copolymer containing β-cyclodextrin and polyamidoamine units for the sorption of chlorophenols from aqueous solutions. This research is relevant due to the structural similarity of the chlorophenol compounds to this compound. The copolymer exhibited high sorption amounts for chlorophenols, suggesting its potential for environmental cleanup applications (Ning Li et al., 2012).
Synthesis and Biological Activity
Research into the synthesis and biological activity of related compounds has been extensive. Patel and Dhameliya (2010) synthesized derivatives with the 1,3-dioxoisoindolin-2-yl group, showing promising antibacterial and antifungal activities. These studies indicate the potential of these compounds in developing new antimicrobial agents (Mukesh C. Patel & D. Dhameliya, 2010).
Optically Active Polyamides
Isfahani et al. (2010) prepared optically active polyamides (PAs) with 1,3-dioxoisoindolin-2-yl pendent groups, demonstrating the versatility of this functional group in polymer science. These PAs showed promising thermal properties and could have applications in materials science (H. N. Isfahani et al., 2010).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dioxoisoindol-4-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-13-8-6-12(7-9-13)20(10-1-2-11-20)19(26)22-15-5-3-4-14-16(15)18(25)23-17(14)24/h3-9H,1-2,10-11H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMSAJUVSPBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

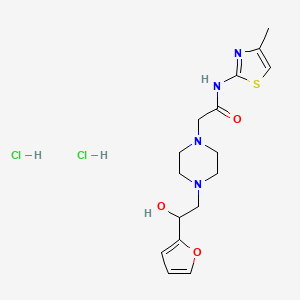
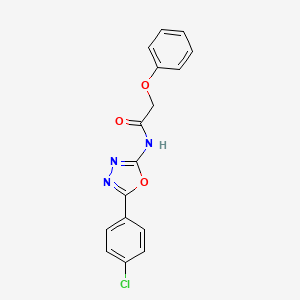

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
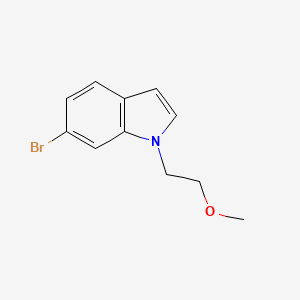
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)
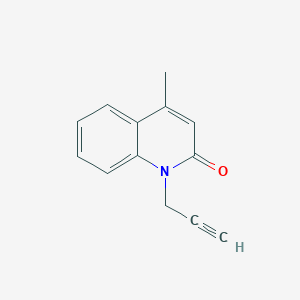

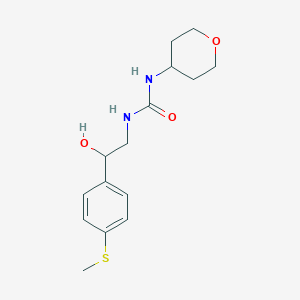
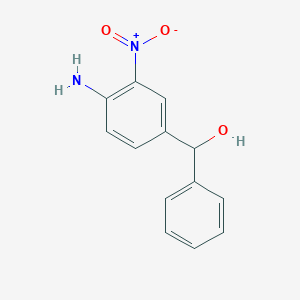
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)
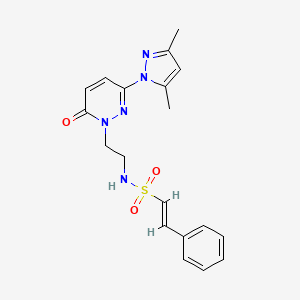
![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)
